molecular formula C26H18FNO7 B11062351 4-nitrophenyl 1-ethyl-1-[(4-fluorophenyl)carbonyl]-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

4-nitrophenyl 1-ethyl-1-[(4-fluorophenyl)carbonyl]-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B11062351
M. Wt: 475.4 g/mol
InChI Key: WPCCEFXFLSUION-UHFFFAOYSA-N
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Description

4-NITROPHENYL 1-ETHYL-1-(4-FLUOROBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including nitrophenyl, fluorobenzoyl, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITROPHENYL 1-ETHYL-1-(4-FLUOROBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of 2-fluorobenzohydrazide with 4-nitroacetophenone in the presence of glacial acetic acid and ethanol as the solvent . This reaction forms a Schiff base, which can then undergo further cyclization and functionalization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-NITROPHENYL 1-ETHYL-1-(4-FLUOROBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

4-NITROPHENYL 1-ETHYL-1-(4-FLUOROBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITROPHENYL 1-ETHYL-1-(4-FLUOROBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, the compound’s cytotoxic effects may be mediated through its interaction with cellular proteins and enzymes, leading to disruption of cellular processes and induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl phosphate share the nitrophenyl group and exhibit similar reactivity.

    Fluorobenzoyl derivatives: Compounds like 4-fluorobenzoyl chloride and 4-fluorobenzoyl bromide share the fluorobenzoyl group and participate in similar substitution reactions.

    Chromene derivatives: Compounds like 2H-chromene and its derivatives share the chromene core and exhibit similar photophysical properties.

Uniqueness

4-NITROPHENYL 1-ETHYL-1-(4-FLUOROBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H18FNO7

Molecular Weight

475.4 g/mol

IUPAC Name

(4-nitrophenyl) 1-ethyl-1-(4-fluorobenzoyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C26H18FNO7/c1-2-25(22(29)15-7-9-16(27)10-8-15)21-19-5-3-4-6-20(19)35-24(31)26(21,25)23(30)34-18-13-11-17(12-14-18)28(32)33/h3-14,21H,2H2,1H3

InChI Key

WPCCEFXFLSUION-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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